molecular formula C22H19ClO3 B605677 阿托伐醌 CAS No. 95233-18-4

阿托伐醌

货号 B605677
CAS 编号: 95233-18-4
分子量: 366.84
InChI 键: KUCQYCKVKVOKAY-CTYIDZIISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atovaquone is an antimicrobial and antipneumocystis drug used in antimalarial protocols . It is used to prevent and treat Pneumocystis jiroveci pneumonia (PCP) in adults and children 13 years of age and older who cannot tolerate other medicines, such as trimethoprim-sulfamethoxazole .


Synthesis Analysis

A novel prodrug of Atovaquone has been synthesized to enhance its therapeutic efficacy. The prodrug overcomes the challenges associated with the poor solubility of Atovaquone, contributing to increased drug bioavailability . A stereospecific efficient process for the synthesis of Atovaquone from commercially available raw materials such as α-tetralone and 4-(4-chlorophenyl)cyclohexanone has also been described .


Molecular Structure Analysis

Atovaquone is a hydroxynaphthoquinone, or an analog of ubiquinone . Further structural characterization studies of Atovaquone are available .


Chemical Reactions Analysis

Atovaquone interferes with the reproduction of protozoa (single-cell organisms) that can cause disease in the body . It inhibits oxidative phosphorylation and is FDA-approved for the treatment of malaria . Synthesis, structural elucidation, and reaction condition optimizations of a novel prodrug of Atovaquone have been explained with supportive experimental and spectral results .


Physical And Chemical Properties Analysis

Atovaquone is highly bound to plasma protein (>99.5%) and shows a high affinity for human serum albumin . Its physical and chemical properties were assessed through drug content assay, differential scanning calorimetry, X-ray powder diffraction, single-crystal X-ray diffraction, and attenuated total reflectance Fourier transform infrared spectroscopy .

科学研究应用

Treatment of Malaria

Atovaquone is a well-tolerated, orally available medication that is currently FDA-approved for the treatment of malaria . It is an essential tool in the arsenal of drugs used to fight parasitic infections .

Treatment of Pneumocystis Jirovecii Pneumonia

Atovaquone has shown great effectiveness in the treatment of Pneumocystis jirovecii pneumonia . This type of pneumonia often affects people with a weakened immune system, and Atovaquone provides a valuable treatment option.

Inhibition of Oxidative Phosphorylation in Gynecologic Cancers

Atovaquone is a mitochondrial complex III inhibitor . Studies have shown that it can slow ovarian cancer growth in both cell lines and mouse models . It also has additional anti-cancer effects, such as reducing the proliferation of cancer stem cells and spheroids implanted in mice .

Treatment of Acute Myeloid Leukemia (AML)

Atovaquone has been repurposed as a therapeutic against Acute Myeloid Leukemia (AML) . It has been shown to produce anti-leukemia effects in patient samples in vitro and in patient-derived xenograft models .

Suppression of Triple-Negative Breast Cancer Growth

A recent study has shown that Atovaquone significantly suppresses the growth of several breast-cancer cells in vitro and in vivo by inhibiting HER2/β-catenin signaling .

Potential Expansion of Therapeutic Applications

Atovaquone’s use is likely to expand as research continues to uncover new therapeutic applications for this drug . Its well-tolerated nature and oral availability make it a promising candidate for further exploration in the field of medical science.

安全和危害

Atovaquone may cause serious side effects. Users should avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .

未来方向

Atovaquone is currently FDA-approved for the treatment of malaria, and it is a well-tolerated, orally available medication . The patent for Malarone, a fixed-dose combination of Atovaquone and proguanil, expired in 2013, potentially leading to a wave of low-cost generics . Further investigation of Atovaquone’s potential as a cancer therapy for gynecologic cancers is ongoing .

属性

IUPAC Name

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWHQBCZFXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022629, DTXSID20916694
Record name Atovaquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble, Practically insol in water.
Record name Atovaquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The mechanism of action against Pneumocystis carinii has not been fully elucidated. In Plasmodium species, the site of action appears to be the cytochrome bc1 complex (Complex III). Several metabolic enzymes are linked to the mitochondrial electron transport chain via ubiquinone. Inhibition of electron transport by atovaquone will result in indirect inhibition of these enzymes. The ultimate metabolic effects of such blockade may include inhibition of nucleic acid and ATP synthesis. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., Hydroxynaphthoquinone derivative that inhibits /parasitic/ mitochondrial electron transport., Atovaquone has possible cidal activity against susceptible organisms. The action against Pneumocystis carinii is not fully understood. Atovaquone is structurally similar to ubiquinone, which inhibits the mitochondrial electron-transport chain at the site of the cytochrome bc1 complex (complex III) in Plasmodium species. This may ultimately inhibit the synthesis of nucleic acid and ATP. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., At present, approaches to studying mitochondrial functions in malarial parasites are quite limited because of the technical difficulties in isolating functional mitochondria in sufficient quantity and purity. We have developed a flow cytometric assay as an alternate means to study mitochondrial functions in intact erythrocytes infected with Plasmodium yoelii, a rodent malaria parasite. By using a very low concentration (2 nM) of a lipophilic cationic fluorescent probe, 3,3'dihexyloxacarbocyanine iodide, we were able to measure mitochondrial membrane potential(DeltaPsim) in live intact parasitized erythrocytes through flow cytometry. The accumulation of the probe into parasite mitochondria was dependent on the presence of a membrane potential since inclusion of carbonyl cyanide m-chlorophenylhydrazone, a protonophore, dissipated the membrane potential and abolished the probe accumulation. We tested the effect of standard mitochondrial inhibitors such as myxothiazole, antimycin, cyanide and rotenone. All of them except rotenone collapsed the DeltaPsim and inhibited respiration. The assay was validated by comparing the EC50 of these compounds for inhibiting DeltaPsim and respiration. This assay was used to investigate the effect of various antimalarial drugs such as chloroquine, tetracycline and a broad spectrum antiparasitic drug atovaquone. We observed that only atovaquone collapsed DeltaPsim and inhibited parasite respiration within minutes after drug treatment. Furthermore, atovaquone had no effect on mammalian DeltaPsim. This suggests that atovaquone, shown to inhibit mitochondrial electron transport, also depolarizes malarial mitochondria with consequent cellular damage and death.
Record name Atovaquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Atovaquone

Color/Form

Crystals from acetonitrile

CAS RN

94015-53-9, 95233-18-4, 137732-39-9
Record name BW-A 566C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094015539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atovaquone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095233184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137732399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atovaquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOVAQUONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Atovaquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATOVAQUONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1W7QUV0KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

216-219 °C
Record name ATOVAQUONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atovaquone
Reactant of Route 2
Atovaquone
Reactant of Route 3
Atovaquone
Reactant of Route 4
Atovaquone
Reactant of Route 5
Atovaquone
Reactant of Route 6
Atovaquone

Q & A

A: Atovaquone is a hydroxynaphthoquinone that acts as a potent and selective inhibitor of the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain of parasites. [, , , ]

A: By binding to the ubiquinol oxidation pocket (Qo site) of the bc1 complex, atovaquone competitively inhibits the binding of ubiquinone (coenzyme Q). [] This disrupts electron transport, collapses the mitochondrial membrane potential, and ultimately leads to parasite death. [, , ] In malaria parasites, this inhibition also disrupts the de novo pyrimidine biosynthesis pathway. []

A: While atovaquone targets the cytochrome bc1 complex, it demonstrates selective toxicity for the parasite enzyme. Structural differences between the parasite and mammalian enzymes, particularly at the Qo site, contribute to this selectivity. [, ]

ANone: Atovaquone has a molecular formula of C22H19ClO3 and a molecular weight of 366.84 g/mol.

A: Yes, spectroscopic methods, including UV-HPLC, are used for quantifying atovaquone in various matrices like plasma. [, ] In one study, atovaquone showed maximum absorbance at 279 nm in distilled water. []

A: Molecular modeling studies have been instrumental in understanding the interaction of atovaquone with the cytochrome bc1 complex. For example, researchers used computational methods to predict the binding mode of atovaquone to the Qo site and to identify key residues involved in drug binding and selectivity. [, ]

A: While specific QSAR models for atovaquone are not described in the provided research, the identification of key structural features contributing to atovaquone resistance (e.g., mutations at Y268 in the cytochrome b) provides a basis for developing such models. [, , ]

A: Mutations in the cytochrome b gene, particularly at the Y268 residue, are strongly associated with atovaquone resistance. [, , , , ] These mutations likely alter the conformation of the Qo site, affecting atovaquone's binding affinity and inhibiting its ability to disrupt electron transport. []

A: The Y268S mutation in the cytochrome b gene of P. falciparum is a significant marker of atovaquone resistance. This mutation has been linked to both in vitro resistance and clinical treatment failures. [, , ]

A: Atovaquone is available in both tablet and oral suspension formulations. The bioavailability of the tablet formulation is highly variable and dependent on food intake. [, , ] The oral suspension, particularly when administered with food or a nutritional supplement, demonstrates significantly improved bioavailability compared to the tablet form. [, ]

A: Yes, intravenous administration of atovaquone nanosuspensions (ANS) has been explored as a strategy to enhance the drug's efficacy against Toxoplasma gondii infections, particularly in cases of toxoplasmic encephalitis. [] ANS exhibited superior therapeutic effects compared to oral atovaquone in a murine model of reactivated toxoplasmosis. []

A: Atovaquone exhibits variable oral absorption, influenced by factors like food intake and formulation. [, , ] Once absorbed, it is highly lipophilic and distributes widely into tissues, including the liver, lungs, and brain. [, ] Notably, co-administration with efavirenz-based antiretroviral therapy can significantly reduce atovaquone concentrations. []

A: Atovaquone is primarily eliminated through biliary excretion as the unchanged parent drug. [] While it is highly concentrated in bile, the specific transporters involved in its hepatobiliary disposition remain incompletely understood. []

A: Yes, atovaquone exhibits in vitro and in vivo activity against T. gondii. [, , ] Studies in murine models have demonstrated the efficacy of both oral atovaquone and intravenous atovaquone nanosuspensions in controlling parasite burdens and improving survival. [, ]

A: Recent research suggests that atovaquone may have anticancer properties. Preclinical studies indicate that atovaquone can inhibit the growth of various cancer cell lines, including those derived from breast cancer, acute myeloid leukemia, and multiple myeloma. [, , ]

A: The anticancer effects of atovaquone are attributed to multiple mechanisms, including inhibition of oxidative phosphorylation, suppression of STAT3 signaling, and induction of apoptosis. [, , ] By targeting cancer cell metabolism and signaling pathways, atovaquone shows promise as a potential therapeutic agent.

A: The primary mechanism of atovaquone resistance involves mutations in the parasite's cytochrome b gene, specifically at the Y268 residue and surrounding regions. [, , , ] These mutations alter the drug's binding site, reducing its affinity and effectiveness in inhibiting the cytochrome bc1 complex. []

A: While atovaquone resistance is a concern, studies have shown no evidence of cross-resistance between atovaquone and other antimalarial classes, such as pyrimethamine, sulfadiazine, or artemisinin derivatives. [, ] This absence of cross-resistance makes atovaquone a valuable component of combination therapies.

A: Combining atovaquone with proguanil is known to be synergistic and can delay the emergence of resistance compared to atovaquone monotherapy. [, , ] Research also suggests that combining atovaquone with drugs like 5-fluoroorotate can suppress the frequency of resistance development in vitro. []

A: The most frequently reported side effects of atovaquone in clinical trials include gastrointestinal symptoms such as nausea, vomiting, diarrhea, and abdominal pain. [] Other less common side effects may include headache, dizziness, and rash. [, ]

A: While generally well-tolerated, atovaquone has been associated with severe skin reactions like Stevens-Johnson syndrome in rare cases. [] Monitoring for any signs of hypersensitivity is crucial during atovaquone therapy.

A: Currently, monitoring atovaquone treatment response primarily relies on clinical assessment and parasitological confirmation of parasite clearance. [, , ] Further research on potential biomarkers, such as specific parasite DNA mutations or metabolic markers, is needed to improve treatment monitoring and identify potential resistance early on.

A: High-performance liquid chromatography (HPLC), often coupled with UV detection or mass spectrometry, is a widely used technique for quantifying atovaquone levels in biological samples, such as plasma. [, , , ] These methods allow for sensitive and specific measurements of atovaquone concentrations, which is essential for pharmacokinetic studies and therapeutic drug monitoring.

A: The low aqueous solubility of atovaquone contributes to its variable and often poor oral bioavailability. [, , ] Different formulations, such as oral suspensions, aim to improve dissolution and enhance absorption. [, ] Administering atovaquone with food has also been shown to increase its bioavailability, likely by enhancing its dissolution in the gastrointestinal tract. [, ]

A: Analytical methods for atovaquone quantification, such as HPLC-UV or HPLC-MS, require thorough validation to ensure accuracy, precision, and specificity. [, ] Validated methods are crucial for generating reliable data in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

A: Atovaquone is known to be a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are efflux transporters that can affect drug absorption and disposition. [] While these interactions may have implications for atovaquone's pharmacokinetics, their clinical significance needs further investigation.

ANone: Yes, several alternatives exist for each indication:

  • Malaria: Artemisinin-based combination therapies (ACTs), mefloquine, amodiaquine, chloroquine, and others. [, , , ]
  • PCP: Trimethoprim/sulfamethoxazole, pentamidine, dapsone-trimethoprim, clindamycin-primaquine. [, , ]
  • Toxoplasmosis: Pyrimethamine-sulfadiazine, pyrimethamine-clindamycin. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。